1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
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Overview
Description
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H11NO3. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis protocols that ensure high yield and purity. These methods often utilize optimized reaction conditions and catalysts to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with carboxylic acid or aldehyde groups, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a valuable molecule for drug discovery and development.
Medicine: Its derivatives are explored for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 1-methyl-2-oxo-3,4-dihydroquinoline-4-carboxylic acid
- 4-quinolinecarboxylic acid, 1,2,3,4-tetrahydro-1-methyl-2-oxo-
Uniqueness
1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2248349-48-4 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.2 |
Purity |
0 |
Origin of Product |
United States |
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